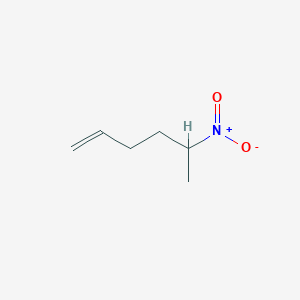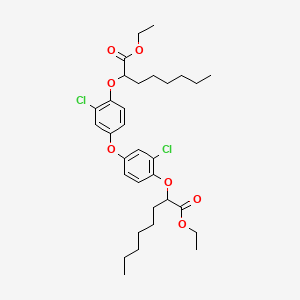
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoxazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with 2-methyl-4-pyridinecarboxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminophenol and 2-methyl-4-pyridinecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Procedure: The mixture is heated to a temperature range of 150-200°C for several hours, leading to the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Using large reactors to accommodate the scale of production.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
化学反応の分析
Types of Reactions
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Oxides of the benzoxazole and pyridine rings.
Reduction Products: Reduced derivatives with hydrogenated rings.
Substitution Products: Compounds with substituted functional groups on the benzoxazole or pyridine rings.
科学的研究の応用
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Effects: The interaction with molecular targets can result in therapeutic effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.
類似化合物との比較
Similar Compounds
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the benzoxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzofuran: Similar structure with an oxygen atom in a different position within the ring system.
Uniqueness
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is unique due to its specific electronic and steric properties conferred by the benzoxazole and pyridine rings. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and organic synthesis.
特性
CAS番号 |
64819-70-1 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
2-(2-methylpyridin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChIキー |
NHFFFXYYAVGKAD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)



![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)

![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)
